1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)
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Overview
Description
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with ethanone precursors under acidic or basic conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the biisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biisoquinoline: A simpler derivative with similar core structure but lacking the ethanone groups.
2,2’-Biisoquinoline: Another derivative with different substitution patterns on the isoquinoline core.
1,1’-Biisoquinoline-4,4’-dione: A compound with additional carbonyl groups, leading to different reactivity and applications.
Uniqueness
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
53545-45-2 |
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Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[1-(2-acetyl-1H-isoquinolin-1-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)23-13-11-17-7-3-5-9-19(17)21(23)22-20-10-6-4-8-18(20)12-14-24(22)16(2)26/h3-14,21-22H,1-2H3 |
InChI Key |
CUVGSISUAFZDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C3C4=CC=CC=C4C=CN3C(=O)C |
Origin of Product |
United States |
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